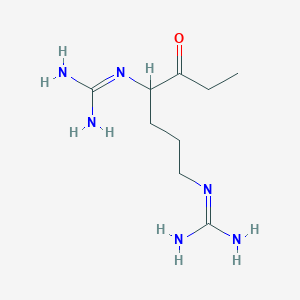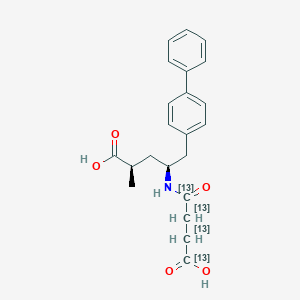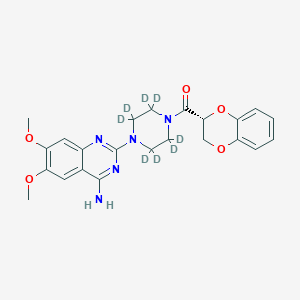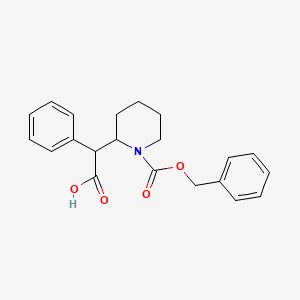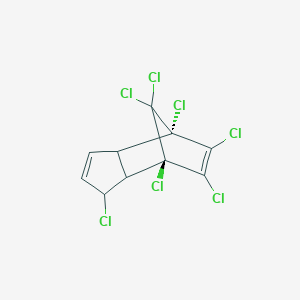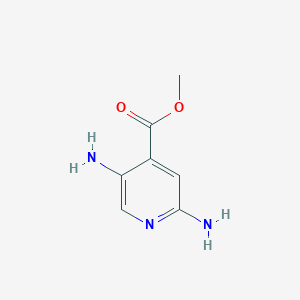![molecular formula C10H15ClO3S B13844428 7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-10-Camphorsulfonyl Chloride is an organosulfur compound with the molecular formula C10H15ClO3S. It is a derivative of camphor and is widely used in organic synthesis due to its reactivity and stability. This compound is known for its role as a sulfonylating agent, which makes it valuable in various chemical reactions.
Méthodes De Préparation
DL-10-Camphorsulfonyl Chloride can be synthesized through the reaction of DL-10-camphorsulfonic acid with phosphorus pentachloride. The process involves mixing DL-10-camphorsulfonic acid with phosphorus pentachloride in a three-necked flask, followed by cooling in an ice bath. The mixture is then stirred until the reaction is complete, and the product is isolated by filtration and washing with cold water .
Analyse Des Réactions Chimiques
DL-10-Camphorsulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: It is rapidly hydrolyzed by warm water to form DL-10-camphorsulfonic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are sulfonamides and sulfonic acids .
Applications De Recherche Scientifique
DL-10-Camphorsulfonyl Chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Chiral Derivatization: It is employed in the preparation of chiral auxiliaries and reagents for asymmetric synthesis.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of DL-10-Camphorsulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
DL-10-Camphorsulfonyl Chloride is similar to other sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride. it is unique due to its camphor-derived structure, which imparts specific reactivity and stability. Similar compounds include:
p-Toluenesulfonyl Chloride: Used in similar sulfonylation reactions but lacks the camphor structure.
Methanesulfonyl Chloride: Another sulfonylating agent with different reactivity and stability profiles.
DL-10-Camphorsulfonyl Chloride stands out due to its ability to introduce camphor-derived sulfonyl groups into organic molecules, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H15ClO3S |
|---|---|
Poids moléculaire |
250.74 g/mol |
Nom IUPAC |
[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m1/s1 |
Clé InChI |
BGABKEVTHIJBIW-XCBNKYQSSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


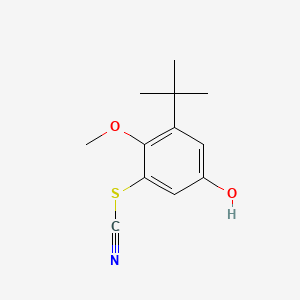
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
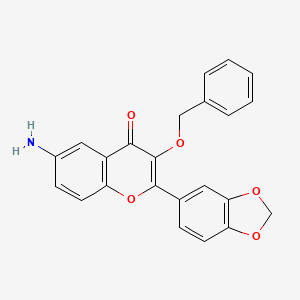
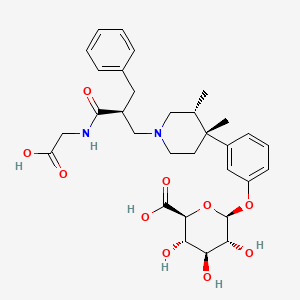
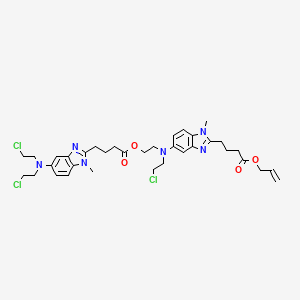
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
